4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid
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Overview
Description
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is a complex organic compound that features a thiophene ring, a pyridazine ring, and a butanoic acid moiety
Mechanism of Action
Target of Action
This compound contains a pyridazinone ring, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to interact with a range of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets .
Mode of Action
The mode of action would depend on the specific targets of this compound. For example, some pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP or cyclic GMP in cells .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does inhibit pde enzymes, it could affect pathways involving cyclic nucleotides, such as signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits PDE enzymes, it could lead to changes in cell signaling and potentially have effects such as vasodilation or increased heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid typically involves multiple steps, starting with the formation of the thiophene and pyridazine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyridazine ring can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Once the core structures are formed, the thiophene-2-carboxamido group is introduced via amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. The final step involves the formation of the thioether linkage between the pyridazine and butanoic acid moieties, often achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophene and pyridazine derivatives.
Scientific Research Applications
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is unique due to its combination of a thiophene ring, a pyridazine ring, and a butanoic acid moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(18)4-2-8-21-11-6-5-10(15-16-11)14-13(19)9-3-1-7-20-9/h1,3,5-7H,2,4,8H2,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUQDFSADRGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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